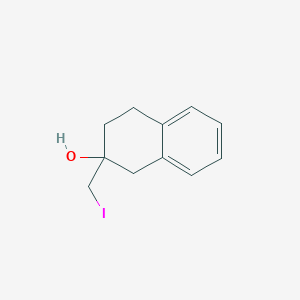
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features an iodomethyl group attached to a tetrahydronaphthalen-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the iodocyclization of 2-allylphenols. This reaction typically uses iodine as the iodinating agent and can be carried out in solvents such as water or ethanol-water mixtures . The reaction conditions often include the presence of a base like sodium bicarbonate to deprotonate the phenolic hydroxyl group and neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodocyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are critical factors that can influence the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its ability to participate in various chemical reactions due to the presence of the iodomethyl and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(iodomethyl)benzene: This compound features two iodomethyl groups attached to a benzene ring and is used in similar synthetic applications.
1,3-Bis(iodomethyl)benzene: Another isomeric derivative with applications in polymer formation and organic synthesis.
Uniqueness
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties compared to the simpler benzene derivatives. This structural difference allows for a broader range of applications and reactivity in various chemical processes.
Propriétés
Numéro CAS |
109240-19-9 |
|---|---|
Formule moléculaire |
C11H13IO |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
2-(iodomethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H13IO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8H2 |
Clé InChI |
ZRZHRHRZTGGDSK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC=CC=C21)(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


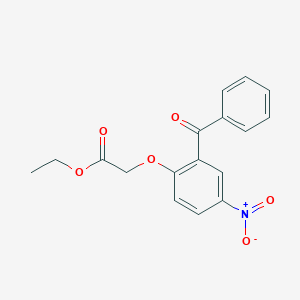
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
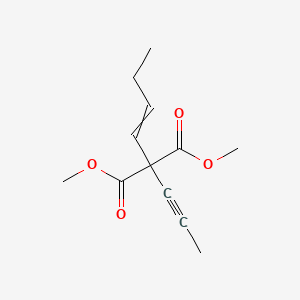
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)

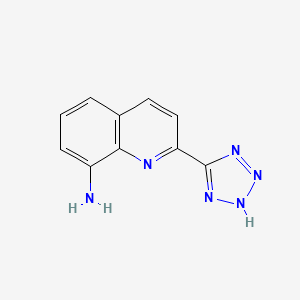

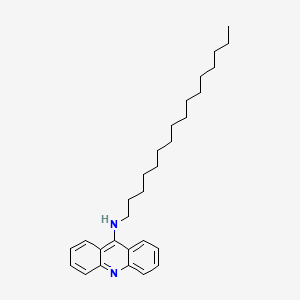
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

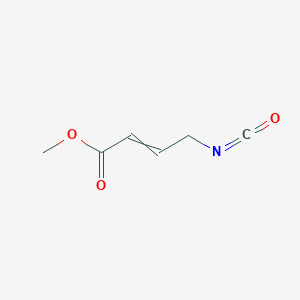
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
